2-Phenyl-1,2-dihydroquinoxaline
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Overview
Description
2-Phenyl-1,2-dihydroquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 2-phenylglyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into 1,2,3,4-tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 1,2,3,4-Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used
Scientific Research Applications
2-Phenyl-1,2-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable lead compound in drug discovery
Medicine: It has potential therapeutic applications in treating diseases such as cancer, tuberculosis, and malaria due to its diverse biological activities
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2-dihydroquinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the phenyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with a similar ring structure.
Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring
Uniqueness: 2-Phenyl-1,2-dihydroquinoxaline is unique due to its phenyl substitution, which enhances its biological activity and makes it a more potent compound in various applications compared to its analogs .
Properties
IUPAC Name |
2-phenyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10,14,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWNLLJYSMGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544693 |
Source
|
Record name | 2-Phenyl-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31757-01-4 |
Source
|
Record name | 2-Phenyl-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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